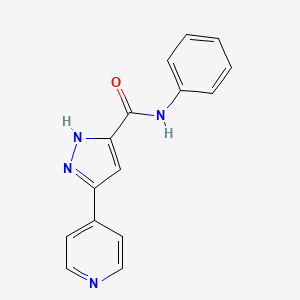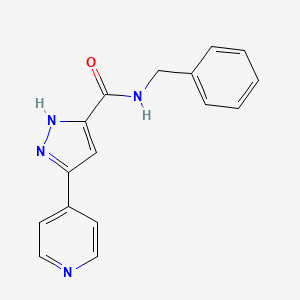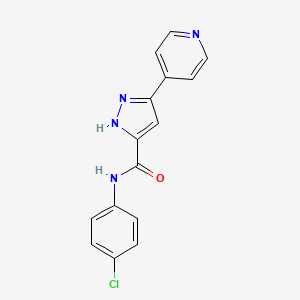![molecular formula C18H17ClN4O2 B7548434 N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide, also known as CTEP, is a small molecule that has been extensively studied for its potential application in the field of neuroscience. CTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction. In
Mechanism of Action
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been shown to increase excitatory neurotransmission and contribute to the development of a variety of neurological disorders. By blocking the activity of mGluR5, this compound is able to reduce the activity of excitatory neurotransmitters and restore a balance of neural activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as reduce drug-seeking behavior in addiction models. This compound has also been shown to improve cognitive function in animal models of Fragile X Syndrome.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is its selectivity for the mGluR5 receptor, which allows for more precise targeting of neural activity. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide. One area of interest is the potential application of this compound in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesis Methods
The synthesis of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1,2,4-triazole, followed by the addition of 4-chlorophenyl isocyanate. The resulting intermediate is then treated with sodium borohydride to yield the final product. The overall yield of this compound is approximately 25%.
Scientific Research Applications
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has been extensively studied for its potential application in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been studied for its potential application in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-4-2-3-13(11-15)18(24)20-10-9-16-21-17(23-22-16)12-5-7-14(19)8-6-12/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFRBKAPZHBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)

![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
methanone](/img/structure/B7548420.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)
![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)
![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)